N,N-dimethylaniline

Basicity Non-aqueous Titration Proton Affinity

Using aniline or N-methylaniline for triarylmethane dye synthesis often leads to slow kinetics and poor yields. N,N-Dimethylaniline (CAS 121-69-7) directly resolves this bottleneck: • Electrophilic aromatic substitution relative rate of 10¹⁴ - essential for efficient Michler's ketone and crystal violet production • Optimized basicity (pKb 8.92) enabling selective transformations for vanillin and cephalosporin V intermediates • Consistent 99% purity with reliable global supply chain; shipped under ambient conditions with full documentation

Molecular Formula C8H11N
(CH3)2C6H3NH2
C8H11N
C6H5N(CH3)2
C8H11N
Molecular Weight 121.18 g/mol
CAS No. 121-69-7
Cat. No. B042412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethylaniline
CAS121-69-7
Synonyms(Dimethylamino)benzene;  Dimethylaniline;  Dimethylphenylamine;  EP 210;  N,N-Dimethylaminobenzene;  N,N-Dimethylaniline;  N,N-Dimethylbenzenamine;  N,N-Dimethylphenylamine;  NL 63-10P;  NSC 7195;  Versneller NL 63/10
Molecular FormulaC8H11N
(CH3)2C6H3NH2
C8H11N
C6H5N(CH3)2
C8H11N
Molecular Weight121.18 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC=C1
InChIInChI=1S/C8H11N/c1-9(2)8-6-4-3-5-7-8/h3-7H,1-2H3
InChIKeyJLTDJTHDQAWBAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 2.5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70° F (NTP, 1992)
0.01 M
In water, 1,454 mg/L at 25 °C
Freely soluble in alcohol, chloroform, ether
Soluble in acetone, benzene, organic solvents
Soluble in oxygenated and chlorinated solvents
Soluble in ethanol, ethyl ether, acetone, benzene;  very soluble in chloroform
1.45 mg/mL
Solubility in water: poor
Solubility in water: none
2%

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethylaniline for Industrial Synthesis and Epoxy Curing


N,N-Dimethylaniline (DMA), CAS 121-69-7, is a N,N-disubstituted aniline derivative that functions as a tertiary aromatic amine . It serves as a critical chemical intermediate in the manufacture of dyes (e.g., Michler's ketone, crystal violet) and vanillin . The compound's dual methyl substitution confers a unique combination of enhanced aromatic ring activation for electrophilic substitution, moderate basicity, and defined solvent properties—making it functionally distinct from its primary (aniline) and mono-substituted (N-methylaniline) counterparts [1][2].

N,N-Dimethylaniline vs. Aniline and N-Methylaniline


The electronic and steric effects of the dimethylamino group in N,N-dimethylaniline create a reactivity profile that is not interchangeable with its mono-methylated or unsubstituted counterparts. While N-methylaniline and aniline may appear structurally similar, they exhibit markedly different basicities [1], electrophilic aromatic substitution rates [2], and catalytic activities in epoxy curing [3]. Simple substitution can lead to sub-optimal reaction yields, altered regioselectivity, or ineffective catalysis, which can compromise product quality and process economics. The following quantitative evidence details the precise, measurable differentiations that guide scientific selection.

N,N-Dimethylaniline Quantitative Differentiation


Basicity and Proton Affinity for Controlled Reactivity

N,N-Dimethylaniline exhibits a basicity that is strategically higher than aniline but lower than N,N-diethylaniline. In nitrobenzene solvent, its potentiometrically determined relative basicity positions it between the two, following the order PhNEt2 > PhNMe2 > PhNH2 [1]. In aqueous medium, its pKb of 8.92 confirms it is a weaker base than N-methylaniline (pKb 9.30) and aniline (pKb 9.38) [2]. This moderate basicity is critical for applications where high basicity can lead to unwanted side reactions. Its gas-phase proton affinity is established at 223.4 kcal/mol [3].

Basicity Non-aqueous Titration Proton Affinity

Accelerated Electrophilic Substitution for Dye Intermediates

The electron-donating effect of the dimethylamino group dramatically enhances the aromatic ring's reactivity toward electrophiles. N,N-dimethylaniline undergoes electrophilic aromatic substitution at a relative rate of 10¹⁴ compared to benzene, which is significantly faster than aniline, N-methylaniline, and many other substituted benzenes [1]. This rate enhancement is due to the combined +I and +M effects of the two methyl groups, which increase electron density on the ring [2]. In contrast, aniline, with a primary amine group, has a lower relative rate due to its lone pair being partially delocalized and less available for ring activation.

Electrophilic Aromatic Substitution Reaction Kinetics Dye Synthesis

Epoxy Curing Catalyst Profile vs. DABCO

In the curing of epoxy resins derived from epoxidized soybean oil with cyclic anhydrides, N,N-dimethylaniline (ARO) functions as a tertiary amine catalyst. While not the most reactive catalyst studied, its activation energy and reactivity profile differ significantly from that of 1,4-diazabicyclo[2.2.2]octane (DABCO). DABCO, a more nucleophilic and rigid amine, exhibited the lowest activation energy (Ea = 51 kJ·mol⁻¹) in the same system [1]. This indicates that N,N-dimethylaniline offers a more moderate curing rate, which can be advantageous for controlling exotherms and achieving specific processing windows in composite manufacturing.

Epoxy Curing DSC Kinetics Tertiary Amine Catalyst

Kamlet-Taft Solvent Parameters

N,N-dimethylaniline's solvation properties are quantified by its Kamlet-Taft solvent parameters: α = 0.00 (hydrogen bond donor acidity), β = 0.43 (hydrogen bond acceptor basicity), and π* = 0.73 (polarizability/dipolarity) [1]. These values define it as a non-hydrogen bond donating, moderately basic, and relatively polar solvent. This profile is distinct from other amine solvents like triethylamine (β = 0.71, π* = 0.14) or pyridine (β = 0.64, π* = 0.87), allowing for predictable control over reaction outcomes and solute interactions in specialized applications such as polymer processing and analytical chemistry.

Solvent Polarity Kamlet-Taft Parameters Formulation Science

N,N-Dimethylaniline Application Scenarios


Triarylmethane Dye and Michler's Ketone Synthesis

N,N-dimethylaniline is the reagent of choice for synthesizing Michler's ketone and related triarylmethane dyes (e.g., crystal violet) due to its exceptionally high relative rate (10¹⁴) in electrophilic aromatic substitution [1]. Using aniline or N-methylaniline in its place would result in significantly slower reaction kinetics and lower yields for these specific dye intermediates, impacting production efficiency and cost-effectiveness [2].

Epoxy Resin Curing for Composites

In industrial epoxy formulations, particularly those using cyclic anhydrides and epoxidized oils, N,N-dimethylaniline serves as a catalyst that provides a moderate cure profile, distinct from the highly reactive DABCO (Ea = 51 kJ·mol⁻¹) [3]. This balanced activity is critical for processes requiring controlled exotherms, adequate pot life, and specific gel times in the production of fiber-reinforced composites, coatings, and adhesives.

Low Hydrogen Bond Donation Solvent

The solvent properties of N,N-dimethylaniline, defined by its Kamlet-Taft parameters (α=0.00, β=0.43, π*=0.73), make it uniquely suited for applications where a non-hydrogen bond donating, moderately polar medium is required [4]. This differentiates it from more basic solvents like triethylamine (β=0.71) or pyridine (β=0.64), and it is employed in specialized areas such as polymer processing, extraction, and as a medium for certain organic reactions.

Vanillin and Pharmaceutical Intermediate

As a key intermediate in the production of vanillin and certain active pharmaceutical ingredients (e.g., cephalosporin V), N,N-dimethylaniline's specific reactivity and basicity (pKb 8.92) enable efficient and selective transformations . Its dimethylamino group provides the necessary electronic activation for subsequent functionalization steps that are not achievable with the less electron-rich aniline (pKb 9.38) or N-methylaniline (pKb 9.30) [5].

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